Azetidines

Azetidines are a class of heterocyclic organic compounds characterized by the presence of a four-membered nitrogen-containing ring. These molecules exhibit a range of structural and functional properties, making them versatile building blocks in chemical synthesis. Azetidines can be prepared through various synthetic routes such as reduction of azides or cycloamination reactions. Their unique three-dimensional structure allows for diverse molecular interactions, contributing to their potential applications in medicinal chemistry, pharmaceuticals, and agrochemicals.

In pharmaceutical research, azetidines are frequently utilized due to their ability to modulate receptor activity, inhibit enzymes, and act as neurotransmitter analogues. They have shown promise in the development of drugs targeting various diseases including pain management, inflammation, and neurological disorders. Additionally, these compounds can serve as intermediates in the synthesis of more complex molecules, facilitating the creation of novel drug candidates.

The functional groups present on azetidines offer opportunities for further modification, enhancing their suitability for specific applications. Their relatively simple structure combined with multiple reactive sites makes them valuable tools for medicinal chemists and researchers working on molecular design and drug discovery.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

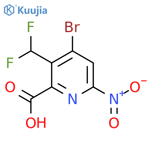

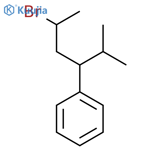

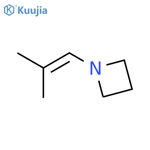

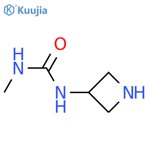

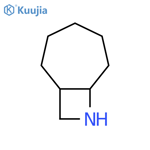

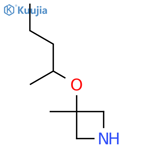

|

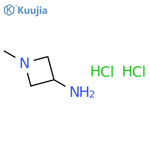

1-methylazetidin-3-amine dihydrochloride | 1139634-75-5 | C4H10N2.2[HCl] |

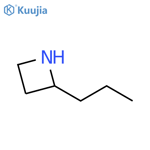

|

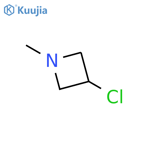

3-chloro-1-methylazetidine | 62999-27-3 | C4H8NCl |

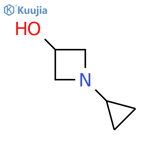

|

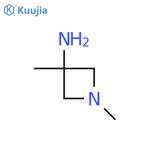

1,3-dimethylazetidin-3-amine | 1493478-43-5 | C5H12N2 |

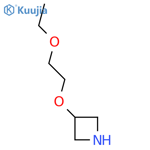

|

1-(2-methylprop-1-en-1-yl)azetidine | 81156-88-9 | C7H13N |

|

2-propylazetidine | 89583-96-0 | C6H13N |

|

1-cyclopropylazetidin-3-ol | 1356608-61-1 | C6H11NO |

|

3-(2-Ethoxyethoxy)azetidine | 1219948-70-5 | C7H15NO2 |

|

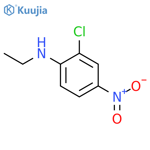

1-(azetidin-3-yl)-3-methylurea | 1026391-89-8 | C5H11N3O |

|

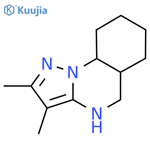

8-Azabicyclo[5.2.0]nonane | 39872-95-2 | C8H15N |

|

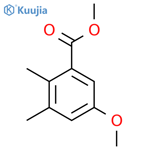

3-methyl-3-(pentan-2-yloxy)azetidine | 1690448-74-8 | C9H19NO |

関連文献

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

推奨される供給者

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品